Product packaging for Fmoc-NH-PEG12-CH2COOH(Cat. No.:CAS No. 2291257-76-4)

Fmoc-NH-PEG12-CH2COOH

Cat. No.: B3117949
CAS No.: 2291257-76-4
M. Wt: 825.9
InChI Key: YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG12-CH2COOH is a high-purity, polyethylene glycol (PEG)-based linker reagent specifically designed for advanced bioconjugation and chemical synthesis in research applications, including the construction of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1] [6] . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group that protects a primary amine, allowing for controlled, sequential synthesis via deprotection under basic conditions [2] . Its terminal carboxylic acid functional group can be activated with standard coupling agents like EDC or HATU to form stable amide bonds with primary amines on target molecules [2] [4] . The integrated 12-unit PEG spacer is critical for enhancing the aqueous solubility of conjugated compounds and reducing undesirable non-specific interactions and aggregation, which is particularly beneficial for modifying hydrophobic peptides and drug payloads [7] [4] . In PROTAC development, the extended length and flexibility of the PEG12 chain are essential for facilitating the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase, which is necessary for subsequent target degradation [4] . For ADCs, this linker is classified as non-cleavable, and its hydrophilic PEG nature helps improve pharmacokinetic profiles by minimizing aggregation and accelerating plasma clearance [4] [6] . Please note that this product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H63NO16 B3117949 Fmoc-NH-PEG12-CH2COOH CAS No. 2291257-76-4

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUMHBWFVGVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Nh Peg12 Ch2cooh Integration

General Synthetic Strategies for Constructing PEGylated Building Blocks

The synthesis of PEGylated building blocks like Fmoc-NH-PEG12-CH2COOH generally involves a multi-step process. A common approach begins with a diethylene glycol derivative. chempep.com This starting material undergoes mono-carboxymethylation, followed by the conversion of the terminal hydroxyl group into an amine. chempep.com Finally, the amino group is protected with an Fmoc group, yielding the desired product. chempep.com

Another strategy involves the polymerization of ethylene (B1197577) glycol to form the PEG backbone, followed by the attachment of the Fmoc group and the carboxylic acid functionality. smolecule.com These synthetic routes provide versatile building blocks for various applications in drug delivery and protein engineering. smolecule.com

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is particularly well-suited for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chempep.com

Fmoc-based SPPS Protocols and Compatibility

Fmoc-based SPPS is a widely used method for synthesizing peptides. thermofisher.com The process involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. biosynth.com The Fmoc protecting group on the N-terminus of the incoming amino acid prevents unwanted side reactions. chempep.com This group is removed under basic conditions, typically with piperidine (B6355638), to allow for the next amino acid to be coupled. chempep.comiris-biotech.de

This compound is compatible with standard Fmoc-SPPS protocols. chempep.com Its hydrophilic PEG chain can improve the solubility of growing peptide chains, which is particularly beneficial for hydrophobic or aggregation-prone sequences. mdpi.compeptide.com The use of PEG linkers can also minimize steric hindrance during the synthesis process. chempep.com

Table 1: Key Features of this compound in SPPS

FeatureDescriptionReference
Fmoc Protection The Fmoc group protects the amine terminus and is readily removed with a base like piperidine. chempep.com
PEG Spacer The 12-unit PEG chain enhances solubility and reduces aggregation of the peptide. mdpi.compeptide.com
Carboxylic Acid The terminal carboxyl group allows for coupling to the free amine of the resin-bound peptide. broadpharm.commedkoo.com
Compatibility Integrates seamlessly with standard Fmoc-SPPS reagents and protocols. chempep.com

Strategic Incorporation of this compound into Peptide Chains

The incorporation of this compound into a peptide chain can be strategically placed to modify the properties of the final peptide. It can be introduced at the N-terminus, the C-terminus, or within the peptide sequence. mdpi.com N-terminal PEGylation has been shown to be particularly effective in improving the stability of certain peptides. mdpi.com

The process involves activating the carboxylic acid of the this compound using a coupling agent, such as HBTU, HATU, or DIC/HOBt, and then reacting it with the free amine of the resin-bound peptide. chempep.combroadpharm.commedkoo.com This forms a stable amide bond, incorporating the PEG linker into the peptide chain. broadpharm.commedkoo.com

Methodological Considerations for Deprotection and Coupling Steps in Fmoc-SPPS

Successful Fmoc-SPPS relies on the efficiency of the deprotection and coupling steps. iris-biotech.de The Fmoc group is typically removed using a 20% solution of piperidine in a solvent like DMF. iris-biotech.deresearchgate.net The completion of this deprotection step can be monitored by UV spectroscopy, measuring the release of the Fmoc-piperidine adduct. iris-biotech.de

For the coupling reaction, the carboxylic acid of the incoming Fmoc-protected amino acid (or in this case, this compound) is activated. Common activating agents include carbodiimides like DCC or DIC, often used in conjunction with additives like HOBt or HOAt to improve reaction speed and reduce the risk of racemization. chempep.com The choice of coupling reagents and reaction conditions can be optimized to ensure high yields and purity of the final peptide. iris-biotech.de For instance, using a mixture of DCM and DMF as the solvent can be beneficial, as DCM is optimal for activation while DMF is better for the coupling step itself. chempep.com

Solution-Phase Approaches for Conjugate Formation

While SPPS is a powerful technique, solution-phase chemistry also plays a role in the use of this compound. In this approach, the PEGylated linker can be conjugated to peptides or other molecules in solution. nih.gov

This method is particularly useful for creating more complex conjugates, such as those involving large proteins or other biomolecules that are not amenable to solid-phase synthesis. biochempeg.com The carboxylic acid of this compound can be activated and reacted with an amine-containing molecule in solution to form a stable conjugate. broadpharm.commedkoo.com This approach offers flexibility in the design and synthesis of novel bioconjugates for various research and therapeutic applications.

Advanced Bioconjugation Strategies Utilizing Fmoc Nh Peg12 Ch2cooh

Principles of Site-Specific Bioconjugation Facilitated by Fmoc-NH-PEG12-CH2COOH

Site-specific bioconjugation aims to create well-defined and homogenous products by attaching a molecule of interest to a specific site on a biomolecule. This compound facilitates this through its two distinct reactive ends. smolecule.commedkoo.com The terminal carboxylic acid can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins. medkoo.comthermofisher.com The Fmoc-protected amine provides an orthogonal site for further modification. This protecting group is stable under the conditions required for the carboxylic acid activation and subsequent amide bond formation but can be selectively removed under basic conditions to reveal a free amine for a secondary conjugation step. medkoo.combroadpharm.com This dual-functionality allows for a stepwise and controlled conjugation process, ensuring the precise placement of different molecular entities.

Amide Bond Formation via Carboxylic Acid Activation Chemistry

The carboxylic acid group of this compound is not inherently reactive towards amines and requires activation to facilitate amide bond formation. wiley-vch.dersc.org This is typically achieved using carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). medkoo.comthermofisher.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the efficiency of the conjugation and the stability of the activated species, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added to the reaction. thermofisher.comrsc.org NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct. thermofisher.comrsc.org This two-step, one-pot reaction is a cornerstone of bioconjugation chemistry, enabling the covalent linkage of the PEG linker to proteins and other amine-containing biomolecules. rsc.orgthermofisher.com

Table 1: Common Activating Agents for Carboxylic Acids

Activating AgentAbbreviationKey FeatureSolubility
1-ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble carbodiimideAqueous
N,N'-dicyclohexylcarbodiimideDCCUsed in non-aqueous conditionsOrganic
N-hydroxysuccinimideNHSForms stable amine-reactive estersOrganic
N-hydroxysulfosuccinimideSulfo-NHSWater-soluble version of NHSAqueous

Minimization of Non-Specific Interactions in Conjugates Attributed to the PEG Spacer

The polyethylene (B3416737) glycol (PEG) spacer of this compound plays a crucial role in improving the properties of the resulting bioconjugate. PEG is a hydrophilic and flexible polymer that can significantly enhance the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides. rsc.orgchempep.com

Furthermore, the PEG spacer helps to minimize non-specific interactions. rsc.orguniovi.es The hydrophilic nature of the PEG chain creates a hydration layer around the conjugate, which can prevent non-specific binding to other proteins or surfaces. mdpi.comnih.gov This is particularly important in applications like immunoassays and in vivo drug delivery, where non-specific binding can lead to high background signals or off-target effects. rsc.orgmdpi.com The PEG spacer also provides steric hindrance, which can reduce the immunogenicity of the conjugated biomolecule and decrease its susceptibility to enzymatic degradation, thereby prolonging its circulation time in the body. smolecule.comrsc.org The length of the PEG chain can be tailored to optimize these effects for specific applications. nih.gov

Compound Information

Research Applications of Fmoc Nh Peg12 Ch2cooh in Contemporary Chemical Biology and Drug Discovery

Peptide and Protein Engineering

The incorporation of Fmoc-NH-PEG12-CH2COOH into peptide and protein structures has led to notable advancements in their therapeutic potential. The PEG component, in particular, plays a crucial role in overcoming several challenges associated with the clinical application of these biomolecules.

Enhancement of Peptide Solubility and Conformational Stability in Aqueous Media

A primary challenge in the development of therapeutic peptides is their often-limited solubility in aqueous environments, which can hinder their formulation and bioavailability. The hydrophilic nature of the PEG chain in this compound significantly improves the water solubility of peptides to which it is conjugated. smolecule.comaxispharm.com This enhanced solubility is critical for the effective delivery and function of peptide-based drugs. axispharm.com Furthermore, the flexible PEG linker can contribute to maintaining the desired conformation of the peptide, which is often essential for its biological activity.

Mitigation of Peptide Aggregation Phenomena in Solution

Peptide aggregation is a common issue that can lead to reduced efficacy and potential immunogenicity of therapeutic peptides. The conjugation of this compound to peptides can effectively mitigate aggregation. smolecule.com The PEG chain creates a hydrophilic shield around the peptide, sterically hindering intermolecular interactions that lead to the formation of aggregates. smolecule.com This stabilization of the peptide in its monomeric form is crucial for ensuring consistent therapeutic performance.

Modulation of Protein Pharmacokinetics and Immunogenicity via PEGylation

PEGylation, the process of attaching PEG chains to proteins, is a well-established strategy for improving the pharmacokinetic profiles of protein-based therapeutics. This compound serves as a key reagent in this process. The attachment of the PEG12 chain increases the hydrodynamic radius of the protein, which can reduce its renal clearance and prolong its circulation time in the body. smolecule.comcreativepegworks.com This extended half-life often translates to less frequent administration. Moreover, the PEG moiety can mask immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response. smolecule.comcreativepegworks.com

PropertyEffect of PEGylation with this compoundReference
Solubility Increased in aqueous media smolecule.comaxispharm.com
Aggregation Reduced intermolecular aggregation smolecule.com
Circulation Time Prolonged due to reduced renal clearance smolecule.comcreativepegworks.com
Immunogenicity Decreased by masking epitopes smolecule.comcreativepegworks.com

Design of Advanced Therapeutic Peptides and Analogs with Enhanced Biological Profiles

The use of this compound extends to the rational design of advanced therapeutic peptides with tailored biological properties. By acting as a flexible linker, it allows for the creation of peptide conjugates with improved stability and efficacy. axispharm.com For instance, it can be used to link a peptide to other molecules, such as targeting ligands or other therapeutic agents, to create multifunctional constructs. This modular approach enables the development of next-generation peptide therapeutics with enhanced targeting and potency.

Facilitation of Cyclic Peptide Synthesis by Providing Flexibility

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. The synthesis of these complex structures can be facilitated by the use of flexible linkers. While direct evidence for this compound in this specific application is emerging, the principles of using PEG linkers in cyclic peptide synthesis are well-documented. researchgate.net The flexibility of a PEG linker can help to pre-organize the linear peptide chain into a conformation that is favorable for cyclization, potentially increasing the efficiency of the ring-closure reaction. researchgate.net This is particularly beneficial for the synthesis of large or sterically hindered cyclic peptides.

Targeted Molecular Delivery Systems

This compound is a valuable component in the construction of targeted molecular delivery systems. smolecule.commolecularcloud.org Its bifunctional nature allows it to act as a bridge, connecting a targeting moiety (such as an antibody or a small molecule ligand) to a therapeutic payload. The PEG spacer in these conjugates serves multiple purposes: it enhances the solubility and stability of the entire construct, and it provides a flexible connection that allows both the targeting and therapeutic components to function optimally. creativepegworks.com These targeted systems are designed to deliver drugs specifically to diseased cells or tissues, thereby increasing therapeutic efficacy while minimizing off-target side effects. molecularcloud.orgtechnologynetworks.com

Application AreaRole of this compoundKey BenefitsReference
Peptide & Protein Engineering Enhances solubility, reduces aggregation, improves pharmacokineticsImproved stability, longer half-life, lower immunogenicity smolecule.comaxispharm.comcreativepegworks.com
Advanced Therapeutic Peptides Acts as a flexible linker for creating novel conjugatesTailored biological profiles, potential for multifunctional drugs axispharm.com
Cyclic Peptide Synthesis Provides flexibility to facilitate ring closurePotentially higher yields and access to complex structures researchgate.net
Targeted Delivery Systems Connects targeting moieties to therapeutic payloadsIncreased specificity, enhanced efficacy, reduced side effects smolecule.commolecularcloud.orgtechnologynetworks.com

Antibody-Drug Conjugates (ADCs) Design and Synthesis as Targeted Therapeutics

The design of effective Antibody-Drug Conjugates (ADCs) relies heavily on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The linker's properties significantly influence the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy. rsc.orgbroadpharm.com this compound serves as a valuable component in the construction of ADC linkers, primarily owing to its defined-length PEG chain. smolecule.com

Secondly, the PEG chain can improve the pharmacokinetic properties of the ADC. broadpharm.comaxispharm.com By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. broadpharm.comaxispharm.com This extended circulation time can result in greater accumulation of the ADC at the tumor site, a phenomenon known as the enhanced permeability and retention (EPR) effect. koreascience.kr

The bifunctional nature of this compound allows for a modular and controlled synthesis of ADCs. The terminal carboxylic acid can be activated to react with amine groups on the antibody or a modified payload, while the Fmoc-protected amine provides a handle for subsequent conjugation steps after deprotection. smolecule.com This controlled, stepwise approach is essential for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute that impacts both potency and safety. rsc.org Research has shown that varying the length of the PEG linker can impact the ADC's in vitro potency and bioconjugation efficiency. rsc.org For instance, in the development of certain ADCs, a PEG8 spacer was found to enhance solubility and facilitate conjugation in aqueous buffers. rsc.org

Proteolysis Targeting Chimeras (PROTACs) Development for Targeted Protein Degradation

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.comanjiechem.commedchemexpress.comchemicalbook.cominvivochem.cnmedchemexpress.eu The PEG component of the linker imparts several beneficial properties to the PROTAC molecule. The hydrophilicity of the PEG chain can significantly improve the aqueous solubility of the PROTAC, a common challenge given the often hydrophobic nature of the two ligands. precisepeg.comnih.gov Enhanced solubility can lead to improved cell permeability and bioavailability. nih.gov

The length and flexibility of the linker are crucial for optimal ternary complex formation. precisepeg.com The 12-unit PEG chain in this compound provides a specific length and degree of flexibility that can be screened in a library of linkers to identify the optimal distance and orientation between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation. acs.org Studies have demonstrated that even subtle changes in linker length, such as extending an alkyl chain by a single ethylene (B1197577) glycol unit, can switch the degradation selectivity of a PROTAC between different protein targets. nih.gov

The synthetic utility of this compound in PROTAC development lies in its bifunctional nature. The terminal carboxylic acid can be coupled to an amine-containing E3 ligase ligand or POI ligand. Following this, the Fmoc group can be removed under basic conditions to reveal a primary amine, which is then available for conjugation to the other binding moiety, completing the PROTAC structure. smolecule.com This stepwise assembly allows for the modular and systematic construction of PROTAC libraries with varying linker lengths and compositions to optimize degradation activity. acs.org

Nanoparticle Functionalization for Enhanced Biocompatibility and Targeted Release

The surface modification of nanoparticles with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely adopted strategy to improve their performance in biomedical applications. wisdomlib.orgmdpi.com this compound serves as a functionalized PEG linker for the surface modification of nanoparticles, enhancing their biocompatibility and enabling targeted drug delivery. smolecule.com

PEGylating nanoparticles creates a hydrophilic and sterically hindered shell on their surface. tstu.rursc.org This "stealth" coating effectively reduces the adsorption of opsonin proteins from the bloodstream, thereby preventing recognition and clearance by the mononuclear phagocyte system. wisdomlib.orgresearchgate.net This leads to a significantly prolonged circulation time, which is advantageous for passive targeting of tumors through the EPR effect. mdpi.com The PEG layer also improves the colloidal stability of nanoparticles, preventing their aggregation in physiological environments. mdpi.comresearchgate.net

This compound provides a means for the covalent attachment of PEG chains to the nanoparticle surface. mdpi.comrsc.org The carboxylic acid terminus can be conjugated to amine groups present on the nanoparticle surface, forming stable amide bonds. smolecule.com This covalent linkage is more robust than physical adsorption and prevents the premature detachment of the PEG chains. mdpi.com

Furthermore, the Fmoc-protected amine at the other end of the PEG linker offers a valuable handle for further functionalization. smolecule.com After deprotection, this amine group can be used to attach targeting ligands, such as antibodies, peptides, or small molecules, to the nanoparticle surface. This active targeting strategy can enhance the specific accumulation of the nanoparticles at the desired site of action, such as a tumor, thereby increasing therapeutic efficacy and reducing off-target effects. tstu.ru The defined length of the PEG12 spacer helps to project the targeting ligand away from the nanoparticle surface, ensuring its accessibility for binding to its receptor.

Biosensor Development and Surface Functionalization

The performance of biosensors, particularly those based on surface interactions, is critically dependent on the effective immobilization of biorecognition elements and the minimization of non-specific binding. cnr.itnih.gov this compound is a valuable tool in the development of high-performance biosensors and the creation of biocompatible surfaces for cellular research. smolecule.com

Engineering of High-Performance Biosensors with Improved Sensitivity and Selectivity

In the fabrication of biosensors, such as those based on surface plasmon resonance (SPR) or quartz crystal microbalance (QCM), this compound can be used to create a well-defined and functional surface. cnr.itnih.gov The carboxylic acid group allows for the covalent attachment of the linker to an appropriately functionalized sensor surface, for example, a gold surface modified with amine-terminated thiols. cnr.itnih.gov

The PEG component of the linker plays a dual role. Firstly, it forms a hydrophilic, protein-repellent layer that effectively minimizes the non-specific adsorption of proteins and other biomolecules from the sample matrix onto the sensor surface. mdpi.com This reduction in non-specific binding is crucial for improving the signal-to-noise ratio and, consequently, the sensitivity and selectivity of the biosensor. mdpi.com Studies have shown that PEG coatings can significantly reduce non-specific adsorption on biosensor surfaces. mdpi.com

Secondly, the Fmoc-protected amine at the distal end of the linker provides a specific point of attachment for the biorecognition element (e.g., an antibody, aptamer, or single-stranded DNA) after deprotection. d-nb.info This controlled, oriented immobilization of the bioreceptor ensures its optimal accessibility for binding to the target analyte, which is essential for achieving high sensitivity. cnr.it The length of the PEG12 spacer helps to extend the bioreceptor away from the surface, overcoming potential steric hindrance and further enhancing analyte binding. cnr.it

Creation of Biocompatible Surfaces for Cellular and Tissue Research

In cell and tissue engineering, creating surfaces that support cell adhesion and growth while resisting non-specific protein adsorption is a major goal. This compound can be employed to functionalize various substrates, such as glass, silicon, or polymer scaffolds, to generate biocompatible surfaces. smolecule.comnih.govaxispharm.com

The PEG layer renders the surface hydrophilic and non-fouling, preventing the undesirable adsorption of proteins from cell culture media. mdpi.com This is important because the uncontrolled adsorption of proteins can influence cell behavior in an unpredictable manner. By creating a "blank slate," the surface can then be selectively functionalized with specific bioactive molecules to direct cellular responses.

Following the covalent attachment of this compound to the substrate, the Fmoc protecting group can be removed to expose the amine functionality. smolecule.com This amine group can then be used to immobilize cell adhesion peptides (e.g., RGD sequences), growth factors, or other signaling molecules. This allows for the creation of surfaces with precisely controlled chemical and biological cues, enabling detailed studies of cell adhesion, proliferation, and differentiation. The PEG spacer ensures that the immobilized biomolecules are presented to the cells in a favorable conformation and are not buried within a layer of non-specifically adsorbed proteins. cnr.it

Imaging Probe Conjugation for Molecular Diagnostics and In Vivo Visualization

Molecular imaging probes that can specifically target and visualize biological processes at the molecular and cellular level are invaluable tools for both preclinical research and clinical diagnostics. smolecule.com The performance of these probes is highly dependent on their targeting ability, signal-to-background ratio, and pharmacokinetic properties. nih.gov this compound serves as a versatile linker for the construction of advanced imaging probes with improved characteristics. smolecule.comnih.govcnr.it

PEGylation of imaging probes has been shown to improve their in vivo performance. koreascience.kracs.org The increased hydrophilicity and hydrodynamic size imparted by the PEG linker can lead to reduced non-specific uptake by the reticuloendothelial system, particularly the liver and spleen, resulting in lower background signals and improved tumor-to-background ratios. koreascience.krnih.gov Furthermore, the extended circulation time allows for greater accumulation of the probe at the target site. koreascience.kr

Research has demonstrated that the length of the PEG linker can be optimized to enhance imaging performance. For example, studies with antibody-indocyanine green (ICG) conjugates showed that using short PEG linkers resulted in higher covalent binding of the dye, less in vivo dissociation, and consequently, high tumor-to-background ratios. nih.gov Another study on polymer-tethered fluorescent probes found that longer PEG linkers (PEG12) led to higher cleavage rates by target proteases compared to shorter linkers, suggesting that linker length is a critical parameter to balance for optimal probe activation and biodistribution. acs.orgbiorxiv.org

The bifunctional nature of this compound facilitates the controlled, stepwise synthesis of these complex imaging agents. The carboxylic acid can be coupled to the imaging agent, and after Fmoc deprotection, the resulting amine can be conjugated to the targeting molecule, or vice versa. This modular approach allows for the precise assembly of imaging probes with optimized properties for sensitive and specific molecular diagnostics and in vivo visualization. smolecule.com

Design and Synthesis of Functional Graft Polymers and Bio-Interfaces

The bifunctional nature of this compound, featuring a base-labile Fmoc-protected amine at one end and a reactive carboxylic acid at the other, makes it a valuable tool in polymer chemistry and material science. nih.gov This heterobifunctional linker is particularly instrumental in the synthesis of graft polymers and the modification of surfaces to create functional bio-interfaces. broadpharm.combiochempeg.com The long, hydrophilic polyethylene glycol (PEG) chain enhances the aqueous solubility and biocompatibility of the materials it is incorporated into. broadpharm.com

The synthesis of graft polymers using this compound typically involves a "grafting to" approach. In this method, a pre-existing polymer backbone with reactive sites is treated with the PEG linker. The carboxylic acid end of this compound can be activated, for example with coupling agents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and N,N-Diisopropylethylamine (DIEA), to react with primary amines on the polymer backbone, forming stable amide bonds. nih.gov

A key advantage of using the Fmoc-protected linker is the ability for sequential and controlled functionalization. After the initial grafting of the PEG chains, the Fmoc group can be selectively removed under basic conditions to expose the terminal amine. This newly available amine can then be used for further conjugation, such as attaching peptides, targeting ligands, or other bioactive molecules. This strategy allows for the creation of complex, multi-functional materials.

In a representative synthetic approach analogous to those employing similar PEG linkers, a polypeptide could be PEGylated to enhance its therapeutic properties. nih.gov For instance, a peptide synthesized via Fmoc solid-phase peptide synthesis (SPPS) can have its N-terminal amino group reacted with this compound. The reaction conditions for such a conjugation are critical for achieving high efficiency and purity.

Table 1: Representative Conditions for Grafting PEG Linker to a Peptide Backbone

ParameterCondition
Reagents This compound, HBTU, DIEA
Solvent Dimethylformamide (DMF)
Reaction Time 60 minutes
Temperature Room Temperature
Purification High-Performance Liquid Chromatography (HPLC)
Characterization Electrospray Ionization Mass Spectrometry (ESI-MS)

This table is illustrative of typical conditions for coupling a PEG-acid linker to an amine-containing backbone, based on methodologies for similar compounds. nih.gov

The incorporation of the PEG12 linker can significantly alter the physicochemical properties of the parent molecule. For example, in the context of a peptide-based therapeutic, PEGylation is known to improve solubility, reduce aggregation, and decrease cytotoxicity. nih.gov

Table 2: Impact of PEGylation on Peptide Properties (Illustrative Data)

PropertyUnmodified PeptidePEGylated Peptide (with PEG12)
Aqueous Solubility LowHigh
Aggregation Prone to aggregationReduced aggregation
Cytotoxicity (on A549 cells) Significant at high concentrationsSignificantly lower at high concentrations
mRNA Binding Complete binding at 5:1 (w/w)Complete binding at 5:1 (w/w)

This table presents illustrative data based on findings from studies on PEGylated peptides, demonstrating the functional impact of incorporating a PEG linker. nih.gov

The creation of functional bio-interfaces is another key application. Surfaces of materials, such as nanoparticles or cell culture plates, can be functionalized with amine groups. nih.gov Subsequently, this compound can be coupled to these surfaces via its carboxylic acid group. The PEG chains then extend from the surface, creating a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption and improve the material's performance in a biological environment. The terminal Fmoc group can then be deprotected to allow for the attachment of specific biomolecules, creating a highly specific and functional bio-interface for applications like targeted drug delivery or tissue engineering. biochempeg.combiochempeg.com

Analytical Characterization Methodologies for Fmoc Nh Peg12 Ch2cooh Conjugates in Research

Spectroscopic Techniques for Reaction Monitoring and Functional Group Transformations

Spectroscopic methods are indispensable for monitoring the key chemical transformations that occur during the conjugation process involving Fmoc-NH-PEG12-CH2COOH. These transformations primarily include the deprotection of the Fmoc group and the subsequent coupling of the exposed amine or the terminal carboxyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the initial linker and the final conjugate, provided the molecules are of a suitable size and complexity. chempep.com However, for real-time reaction monitoring, UV-Vis spectroscopy, often coupled with liquid chromatography, is more commonly employed. The Fmoc protecting group has a strong chromophore that absorbs UV light, making its removal from the linker easily quantifiable. researchgate.net For instance, the progress of the deprotection reaction, typically carried out using a piperidine (B6355638) solution, can be monitored by observing the decrease in the HPLC peak corresponding to the Fmoc-protected starting material and the concurrent increase in the peak for the deprotected product. researchgate.net

Similarly, after the conjugation step—for example, the reaction of the linker's carboxylic acid with an amine on a target molecule—UV-Vis spectroscopy can confirm the successful incorporation of the Fmoc-PEG linker into the new, larger molecule, which will now exhibit the characteristic UV absorbance of the Fmoc group until it is subsequently removed.

Chromatographic Separation and Purity Analysis of Conjugates (e.g., RP-HPLC)

Chromatography, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is the gold standard for the purification and purity analysis of this compound and its conjugates. thermofisher.comthermofisher.com This technique separates molecules based on their hydrophobicity. The long PEG chain imparts significant hydrophilicity, while the Fmoc group is highly hydrophobic, allowing for fine-tuned separation from starting materials, reagents, and by-products.

Researchers routinely use analytical RP-HPLC to monitor reaction progress and assess the purity of the final product. unipd.it For example, in the synthesis of a peptide-PEG conjugate, RP-HPLC can separate the final product from any unreacted peptide and excess linker. nih.gov The purity is typically determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram. Purity levels exceeding 90-95% are commonly targeted and achieved for research applications. thermofisher.comnih.gov

Semi-preparative or preparative RP-HPLC is then used to isolate the desired conjugate in high purity. unipd.itnih.gov The conditions for these separations are highly specific to the conjugate being produced.

Table 1: Example RP-HPLC Conditions for Analysis and Purification of PEGylated Conjugates

Parameter Application Column Mobile Phase (MP) Gradient Example Flow Rate Reference
Method 1 Purification of a peptide-PEG12-DOTA conjugate Semipreparative C-18 A: H₂O (0.1% TFA), B: MeOH (0.1% TFA) 2% B to 90% B over 65 min 2 mL/min nih.gov
Method 2 Monitoring conjugation of a drug (DM1) to a PEG12 linker Analytical Jupiter® C18 A: H₂O (0.05% TFA), B: ACN (0.05% TFA) 37–58% B over 20 min 1.0 mL/min unipd.it

| Method 3 | Purification of a drug-linker conjugate | Semi-preparative Jupiter® C18 | A: H₂O (0.05% TFA), B: ACN (0.05% TFA) | 37–58% B over 25 min | 4.7 mL/min | unipd.it |

TFA: Trifluoroacetic Acid, MeOH: Methanol, ACN: Acetonitrile

In addition to RP-HPLC, Hydrophobic Interaction Chromatography (HIC) can be used to analyze the homogeneity of more complex conjugates, such as antibody-drug conjugates (ADCs), providing information on the distribution of species with different drug-to-antibody ratios (DAR). nih.gov

Mass Spectrometric Confirmation of Conjugation Products and Degree of Substitution

Mass Spectrometry (MS) is a critical tool for the unambiguous confirmation of a successful conjugation reaction. chempep.com It provides a precise measurement of the molecular weight (MW) of the final product, which can be compared against the theoretical calculated mass. Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is the most common technique used for this purpose. nih.govulisboa.pt

In the characterization of a peptide modified with Fmoc-N-PEG12 and other moieties, researchers reported the theoretical exact mass and the observed mass-to-charge ratios (m/z) for various charge states of the molecule, providing definitive structural confirmation. nih.gov For example, a product with a theoretical molecular weight of 2500.86 Da was confirmed by observing ions at m/z 1250.06 for the doubly charged ion [(M+2H)²⁺/2] and 833.76 for the triply charged ion [(M+3H)³⁺/3]. nih.gov

Table 2: Example Mass Spectrometry Data for a Modified Peptide Conjugate

Parameter Value Reference
Conjugate POL3026-DOTA nih.gov
Theoretical Exact Mass 2499.22 Da nih.gov
Theoretical Molecular Weight 2500.86 Da nih.gov
Observed m/z (M+H)⁺ 2498.47 nih.gov
Observed m/z (M+2H)²⁺/2 1250.06 nih.gov

| Observed m/z (M+3H)³⁺/3 | 833.76 | nih.gov |

MS can also be used to determine the degree of substitution, which is the average number of linker-drug molecules attached to a larger biomolecule like an antibody. By analyzing the mass spectrum of an antibody-drug conjugate, different species corresponding to the antibody with zero, one, two, or more linkers attached can be identified, allowing for the calculation of an average DAR. google.com

Biophysical Characterization of Conjugate Assemblies (e.g., Particle Size and Morphology via DLS, TEM)

When this compound conjugates are designed to self-assemble into nanoparticles or to coat existing nanoparticle surfaces, biophysical techniques are employed to characterize the resulting assemblies. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are principal methods for this analysis. nih.govuni-muenchen.de

DLS measures the hydrodynamic diameter (the effective size of the particle in solution, including any hydration layers) of the conjugate assemblies as they exist in an aqueous buffer. mpg.de For example, in a study where nanodiamonds were coated with a PEGylated protein, DLS measurements showed an increase in the hydrodynamic radius from 44.5 nm for the uncoated particles to 61.7 nm after coating, confirming the successful attachment of the PEGylated layer. mpg.de

TEM provides direct visualization of the nanoparticles, offering information about their size, shape, and morphology. nih.gov It is important to note that TEM analysis is performed on dried samples, so the measured particle sizes are often smaller than the hydrodynamic diameters determined by DLS, which measures the particles in their native, hydrated state. uni-muenchen.de This discrepancy itself provides useful information about the nature of the particle's hydration shell.

Table 3: Example Biophysical Characterization Data for Nanoparticle Assemblies

System Analytical Method Measured Parameter Result Reference
fNDs coated with dcHSA-PEG DLS Hydrodynamic Radius (Rh) Increase from 44.5 nm to 61.7 nm mpg.de

Gel-based Assays for Binding and Release Studies

Gel-based assays are functional techniques used to investigate the binding characteristics and release profiles of conjugates. Agarose gel electrophoresis and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are commonly used. nih.govnih.gov

Agarose gel retardation assays are particularly useful for studying the interaction between a positively charged PEGylated peptide conjugate and a negatively charged biomolecule like mRNA or DNA. nih.gov The principle is that as the peptide conjugate binds to the nucleic acid, the resulting complex has a different electrophoretic mobility through the gel compared to the free nucleic acid. At a sufficient ratio of peptide to nucleic acid, the complex is fully formed and "retarded" in the gel, causing the band corresponding to the free nucleic acid to disappear. This method was used to demonstrate that both non-PEGylated and PEG12-ylated peptides could completely bind mRNA at a 5:1 mass ratio. nih.gov

SDS-PAGE is used to analyze protein conjugates. Under non-reducing conditions, it can show an increase in the molecular weight of a protein after conjugation. Under reducing conditions, which break disulfide bonds, it can be used to analyze the conjugation to individual subunits of a larger protein complex, like an antibody's heavy and light chains. nih.gov This allows for the assessment of conjugate homogeneity and confirmation that the conjugation occurred as expected.

Emerging Research Directions and Future Perspectives for Fmoc Nh Peg12 Ch2cooh

Innovations in Bioconjugate Design and Multivalent Systems

The structure of Fmoc-NH-PEG12-CH2COOH makes it an ideal candidate for innovative bioconjugate design. The 12-unit PEG chain provides a hydrophilic and flexible spacer that can improve the pharmacokinetic properties of bioconjugates. issuu.com Researchers are exploring the use of this linker to create multivalent systems, where multiple copies of a targeting ligand or therapeutic agent are attached to a central scaffold. google.com This approach can lead to increased avidity and efficacy. For example, multimeric peptide conjugates have been synthesized where the PEG moieties of individual conjugates are linked together, sometimes through lysine (B10760008) residues. google.com

One area of significant interest is the development of antibody-drug conjugates (ADCs). In this application, this compound can be used to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells. smolecule.com The PEG spacer helps to improve the solubility and stability of the ADC, while also potentially reducing its immunogenicity. smolecule.com

Another key application is in the development of Proteolysis Targeting Chimeras (PROTACs). targetmol.comtargetmol.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. targetmol.comtargetmol.com

The versatility of this compound also extends to peptide synthesis, where it can be used to enhance the solubility of synthetic peptides. smolecule.com By incorporating this linker, researchers can overcome challenges associated with the aggregation of hydrophobic peptides. biochempeg.com

Table 1: Applications in Bioconjugate Design

Application Area Role of this compound Potential Advantages
Antibody-Drug Conjugates (ADCs) Linker between antibody and cytotoxic drug. smolecule.com Improved solubility, stability, and reduced immunogenicity. smolecule.com
PROTACs Connects target-binding and E3 ligase-binding ligands. targetmol.comtargetmol.com Facilitates targeted protein degradation.
Peptide Synthesis Enhances solubility of synthetic peptides. smolecule.com Reduces aggregation of hydrophobic peptides. biochempeg.com
Multivalent Systems Links multiple ligands to a central scaffold. google.com Increased avidity and efficacy. google.com

| Nanoparticle Functionalization | Modifies nanoparticles to improve biocompatibility and enable controlled drug release. smolecule.com | Enhanced drug delivery and targeting. smolecule.com |

High-Throughput Synthesis and Screening Applications of Conjugates

The well-defined structure of this compound is advantageous for high-throughput synthesis and screening applications. The ability to perform solid-phase peptide synthesis (SPPS) allows for the rapid and efficient creation of libraries of bioconjugates. In SPPS, the C-terminal carboxylic acid can be anchored to a resin, acting as both a solid support and a protecting group. mdpi.com This enables the sequential addition of amino acids or other building blocks to the N-terminus after deprotection of the Fmoc group.

High-throughput screening of these libraries can then be used to identify lead compounds with desired biological activities. For instance, in vivo screening of targeted molecular imaging agents has been facilitated by such synthetic strategies. google.com The defined length of the PEG spacer is a critical feature, as monodisperse PEG molecules with a specific number of repeating units are often preferred in these applications to ensure homogeneity of the final products. google.com

Integration into Advanced Functional Biomaterials and Hydrogel Matrices

There is growing interest in the use of this compound in the development of advanced functional biomaterials and hydrogel matrices. The PEG component of the linker can be incorporated into hydrogel networks to improve their biocompatibility and control their physical properties. For example, PEG hydrogels can be functionalized with peptides using linkers like Fmoc-NH-PEG-COOH. scholaris.ca

These functionalized hydrogels have a wide range of potential applications, including in tissue engineering, drug delivery, and as cell culture scaffolds. biochempeg.com The ability to tailor the properties of the hydrogel by incorporating specific peptides or other biomolecules makes this a promising area of research. For instance, hydrogels can be designed to release therapeutic agents in a controlled manner or to present specific signals to cells to guide their behavior.

Exploration in Novel Chemical Modalities for Therapeutic and Diagnostic Platforms

The unique properties of this compound are being leveraged in the exploration of novel chemical modalities for both therapeutic and diagnostic purposes. In diagnostics, this linker can be used to attach imaging agents to targeting molecules, such as peptides or antibodies, for applications like positron emission tomography (PET) imaging. google.com

In therapeutics, beyond ADCs and PROTACs, this linker is being explored in the development of other targeted therapies. For example, it can be used to create conjugates for photodynamic therapy or to deliver nucleic acids. The field of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful method for creating these complex bioconjugates. acs.org While this compound does not directly participate in the click reaction, its orthogonal reactive ends allow it to be incorporated into molecules that do, facilitating the construction of intricate molecular architectures for advanced therapeutic and diagnostic platforms. acs.org

Table 2: Compound Names

Abbreviation/Name Full Chemical Name
This compound Fmoc-N-amido-dPEG®12-acid
Fmoc 9-fluorenylmethoxycarbonyl
PEG Polyethylene (B3416737) glycol
ADC Antibody-Drug Conjugate
PROTAC Proteolysis Targeting Chimera
SPPS Solid-Phase Peptide Synthesis
PET Positron Emission Tomography
CuAAC Copper-catalyzed azide-alkyne cycloaddition
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)

Q & A

Q. How is Fmoc-NH-PEG12-CH2COOH synthesized, and what purification methods ensure high yield and purity?

Methodological Answer: Synthesis typically involves sequential conjugation of Fmoc-protected amine, PEG12 spacer, and a terminal carboxylic acid. Key steps include:

  • Fmoc protection : Ensures amine group stability during synthesis .
  • PEG12 incorporation : Achieved via carbodiimide coupling (e.g., EDC/NHS) to minimize side reactions .
  • Purification :
    • Size Exclusion Chromatography (SEC) : Removes unreacted PEG chains.
    • Reverse-Phase HPLC : Isolates the product with ≥92% purity (verified by analytical HPLC) .
  • Yield optimization : Maintain reaction pH between 4–6 to prevent Fmoc deprotection or PEG hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirms PEG spacer length (12 ethylene oxide units) and Fmoc group integrity via characteristic peaks (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ~1.3 kDa for PEG12 derivatives) .
  • FT-IR : Identifies carboxylate (-COOH) stretching at ~1700 cm⁻¹ and PEG ether linkages at ~1100 cm⁻¹ .

Q. How does solubility impact experimental workflows with this compound?

Methodological Answer: this compound dissolves in polar solvents (e.g., DMF, DMSO) and aqueous buffers (pH >5). Key considerations:

  • Solvent Selection : Use DMF for conjugation reactions to enhance carboxyl activation .
  • Aggregation Prevention : Maintain concentrations <10 mM in aqueous solutions to avoid micelle formation .

Q. Table 1: Solubility Profile

SolventSolubility (mg/mL)Conditions
DMF>50RT, 24 hr
Phosphate Buffer20–30pH 7.4, 4°C
Chloroform<5RT
Data derived from PEG12 analogs .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound to amine-bearing biomolecules?

Methodological Answer:

  • pH Control : Perform reactions at pH 6.5–7.5 to balance carboxyl activation (via EDC/NHS) and amine nucleophilicity .
  • Molar Ratio : Use a 3:1 excess of this compound to target biomolecule to drive reaction completion .
  • Kinetic Monitoring : Track conjugation via fluorescence (if Fmoc is retained) or loss of free amine groups (TNBS assay) .

Q. What strategies mitigate aggregation in aqueous formulations of this compound conjugates?

Methodological Answer:

  • PEG Length Optimization : PEG12’s extended chain reduces steric hindrance but increases hydrophilicity, minimizing aggregation .
  • Buffering Agents : Include 0.1% Tween-20 or 5% sucrose to stabilize colloidal dispersions .
  • Temperature Control : Store conjugates at 4°C post-lyophilization to prevent thermal degradation .

Q. How do researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48 hr; analyze via HPLC for degradation products (e.g., free Fmoc or PEG fragments) .
  • Protease Resistance : Test against trypsin/chymotrypsin to confirm PEG-mediated steric shielding of labile bonds .
  • Long-Term Storage : Lyophilize with trehalose (5% w/v) for >6-month stability at -20°C .

Q. What advanced techniques resolve contradictions in literature about PEG spacer flexibility and bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model PEG12’s conformational flexibility to predict linker accessibility in drug conjugates .
  • Small-Angle X-ray Scattering (SAXS) : Empirically measure hydrodynamic radius (Rh) to correlate PEG length with biological half-life .
  • Comparative Studies : Benchmark against shorter PEG chains (e.g., PEG4, PEG8) to assess spacer-length-dependent bioactivity .

Methodological Best Practices

  • Handling Precautions : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
  • Ethical Data Reporting : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to design experiments .
  • Reproducibility : Document reaction conditions (pH, solvent, temperature) per FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.